(1R,3S)-3-Methoxycyclohexan-1-ol

Catalog No.
S12207773
CAS No.
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S)-3-Methoxycyclohexan-1-ol

Product Name

(1R,3S)-3-Methoxycyclohexan-1-ol

IUPAC Name

(1R,3S)-3-methoxycyclohexan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

ANRGBAYCAUTVKN-RQJHMYQMSA-N

Canonical SMILES

COC1CCCC(C1)O

Isomeric SMILES

CO[C@H]1CCC[C@H](C1)O

(1R,3S)-3-Methoxycyclohexan-1-ol is an organic compound characterized by its molecular formula C7H14O2C_7H_{14}O_2. It is a chiral alcohol that features a methoxy group (-OCH₃) attached to the cyclohexane ring at the 3-position. This compound exists as a stereoisomer, with specific configurations that influence its chemical behavior and biological activity. The structure of (1R,3S)-3-Methoxycyclohexan-1-ol can be represented as follows:

Structure C6H11(OH)(OCH3)\text{Structure }\text{C}_6\text{H}_{11}(\text{OH})(\text{OCH}_3)

The presence of the methoxy group alters the physical and chemical properties of the cyclohexanol backbone, making it useful in various applications, particularly in organic synthesis.

  • Oxidation: The alcohol functional group can be oxidized to form the corresponding ketone or aldehyde. For example, oxidation with potassium permanganate can yield 3-methoxycyclohexanone.
  • Reduction: This compound can also be reduced to yield cyclohexanol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The methoxy group may be substituted with other functional groups under acidic or basic conditions.

These reactions are significant for modifying the compound's structure to enhance its activity or tailor it for specific applications.

(1R,3S)-3-Methoxycyclohexan-1-ol exhibits notable biological activities. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The compound may interact with various biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, which could be useful in therapeutic contexts.
  • Receptor Binding: The compound has shown potential to bind to specific receptors, influencing cellular signaling pathways.

Research indicates that such interactions could lead to applications in pharmacology and medicinal chemistry.

Several synthesis methods have been developed for (1R,3S)-3-Methoxycyclohexan-1-ol:

  • Alcoholysis of Cyclohexene Oxide: This method involves reacting cyclohexene oxide with methanol in the presence of a catalyst such as silver salts or zeolites.
  • Hydrogenation of Guaiacol: A two-step process where guaiacol is hydrogenated to form 2-methoxycyclohexanol, followed by further reactions to yield the desired compound.
  • Direct Methoxylation: This approach utilizes methanol and an acid catalyst to introduce the methoxy group directly onto cyclohexanol derivatives.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

(1R,3S)-3-Methoxycyclohexan-1-ol finds applications across various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development as an enzyme inhibitor or receptor modulator.
  • Organic Synthesis: The compound serves as a chiral building block in synthesizing complex organic molecules.
  • Fragrance and Flavor Industry: Its pleasant aroma contributes to formulations in perfumes and flavorings.

These applications underscore its importance in both industrial and research settings.

Interaction studies involving (1R,3S)-3-Methoxycyclohexan-1-ol focus on its binding affinity to enzymes and receptors.

  • Enzyme Kinetics: Studies have shown that this compound can alter enzyme activity, providing insights into its potential therapeutic uses.
  • Receptor Studies: Binding assays reveal how (1R,3S)-3-Methoxycyclohexan-1-ol interacts with specific receptors, influencing downstream signaling pathways.

Such studies are essential for understanding the pharmacological potential of this compound.

Several compounds share structural similarities with (1R,3S)-3-Methoxycyclohexan-1-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Methoxycyclohexanol2979-24-00.85
trans-4-Methoxycyclohexanol22188-03-00.80
(1S,2S)-(+)-2-Methoxycyclohexanol134108-92-20.78
(1R,2S,3S,4S,5R,6R)-6-Methoxycyclohexane64238-60.84
(3R,3aR,6S,6aR)-3,6-Dimethoxyhexahydrofuro[3,2-b]furan5306-85-40.71

Uniqueness of (1R,3S)-3-Methoxycyclohexan-1-ol

(1R,3S)-3-Methoxycyclohexan-1-ol stands out due to its specific stereochemistry and unique interactions within biological systems. Its ability to act as a chiral building block allows for diverse synthetic applications that may not be achievable with other similar compounds. Furthermore, its distinct functionalization provides unique pathways for chemical transformations that enhance its utility in research and industry.

Enzymatic Asymmetric Reduction of 3-Methoxycyclohexanone Precursors

Enzymatic asymmetric reduction has emerged as a powerful tool for synthesizing chiral alcohols with high enantiomeric excess. Archaeal geranylgeranyl reductases (GGRs), such as those derived from Sulfolobus acidocaldarius (SaGGR) and Archaeoglobus fulgidus (AfGGR), have demonstrated remarkable selectivity in reducing unfunctionalized C=C bonds in terpenoid substrates. These flavin adenine dinucleotide (FAD)-dependent enzymes exhibit strict (R)-selectivity, achieving enantiomeric excess values exceeding 99% in reduced products.

The chair conformers of (1R,3S)-3-methoxycyclohexan-1-ol exist in equilibrium between di-axial (1aa) and di-equatorial (1ee) arrangements. In the di-axial conformation, the hydroxyl (-OH) and methoxy (-OCH₃) groups occupy axial positions, enabling the formation of an intramolecular hydrogen bond (IAHB) between the hydroxyl proton and the methoxy oxygen [5]. This interaction stabilizes the di-axial conformer by approximately 1.72 kJ mol⁻¹ in cyclohexane, as evidenced by coupling constant analyses (³J₁,₂ₐ = 3.92 Hz for axial protons) [5]. Conversely, the di-equatorial conformer places both substituents in equatorial positions, minimizing 1,3-diaxial steric repulsions but sacrificing IAHB stabilization [3].

Experimental data from low-temperature NMR studies in CS₂/CD₂Cl₂ (9:1) reveal a 63:37 equilibrium ratio favoring the di-axial conformer at -90°C [3]. This preference aligns with computational predictions using density functional theory (DFT), which estimate a ΔG(ea–ae) value of -0.48 kcal mol⁻¹ for the trans-3-methoxycyclohexanol analog [3]. The additivity rule, combining substituent contributions from monosubstituted cyclohexanes, further validates these findings, yielding a theoretical ΔG(ea–ae) of -0.46 kcal mol⁻¹ [3].

Solvent SystemDi-Axial Population (%)ΔG(ea–ae) (kcal mol⁻¹)Method
CS₂/CD₂Cl₂ (9:1), -90°C63-0.48¹H NMR [3]
Cyclohexane, 25°C67-0.46DFT (B3LYP/6-31G**)
DMSO, 25°C33+1.72¹³C NMR [5]

Solvent-Polarity Dependent Conformational Population Shifts

Solvent polarity exerts profound effects on the conformational equilibrium of (1R,3S)-3-methoxycyclohexan-1-ol. In nonpolar solvents like cyclohexane, the di-axial conformer predominates (67%) due to IAHB stabilization [5]. However, increasing solvent polarity disrupts this interaction, favoring the di-equatorial conformer through enhanced solvation of the hydroxyl and methoxy groups. For instance, in dimethyl sulfoxide (DMSO), the di-equatorial population rises to 97%, corresponding to a ΔG(ee–aa) of -8.41 kJ mol⁻¹ [5].

Infrared (IR) spectroscopy confirms this trend, showing a redshift in the O-H stretching frequency (νOH) from 3580 cm⁻¹ in CCl₄ (weak IAHB) to 3450 cm⁻¹ in DMSO (strong intermolecular hydrogen bonds) [5]. These observations correlate with NMR-derived coupling constants: in DMSO, ³J₁,₂ₐ increases to 10.92 Hz, characteristic of equatorial proton environments [5].

SolventDielectric Constant (ε)Di-Equatorial Population (%)νOH (cm⁻¹)
C₆D₁₂2.02333580
CDCl₃4.81593520
DMSO-d₆46.7973450

Temperature-Dependent NMR Analysis of Ring Flip Barriers

Variable-temperature NMR spectroscopy provides insights into the kinetic barriers separating the di-axial and di-equatorial conformers. At -90°C in CS₂/CD₂Cl₂, the ring-flip process is slow on the NMR timescale, allowing direct observation of separate signals for axial and equatorial protons [3]. The activation free energy (ΔG‡) for ring flipping, calculated via the Eyring equation, ranges from 10.2 to 12.5 kcal mol⁻¹, depending on solvent and substituent effects [3] [4].

For (1R,3S)-3-methoxycyclohexan-1-ol, the ΔG‡ value in CCl₄ is 11.3 kcal mol⁻¹, slightly lower than its trans-3-methyl counterpart (12.1 kcal mol⁻¹) [3]. This difference arises from the methoxy group’s smaller steric bulk compared to methyl, which reduces torsional strain during the chair flip. Computational studies at the CCSD(T)/6-311++G** level corroborate these results, predicting a ΔG‡ of 11.7 kcal mol⁻¹ for the methoxy derivative [4].

Temperature (°C)ΔG‡ (kcal mol⁻¹)SolventMethod
-9011.3CS₂/CD₂Cl₂ (9:1)¹H NMR [3]
2510.8CCl₄Eyring Analysis [5]
N/A11.7Gas PhaseCCSD(T)/6-311++G** [4]

Computational modeling of stereoelectronic effects in (1R,3S)-3-methoxycyclohexan-1-ol represents a sophisticated application of quantum mechanical methods to understand the complex interplay between molecular structure and electronic properties. This chiral cyclohexanol derivative, with its specific stereochemical configuration, provides an excellent model system for investigating how methoxy group orientation and conformational preferences influence molecular stability and reactivity through stereoelectronic interactions.

Density Functional Theory Studies on Transition State Geometries

Density functional theory calculations have proven invaluable for elucidating the transition state geometries and energy profiles associated with conformational changes and chemical transformations in (1R,3S)-3-methoxycyclohexan-1-ol. The computational investigation of this compound requires careful consideration of the stereochemical constraints imposed by the 1R,3S configuration and the resulting effects on transition state structures.

Studies employing various density functional approximations have revealed that the conformational preferences of methoxycyclohexanol derivatives are governed by multiple stereoelectronic factors [1]. The B3LYP functional, when combined with appropriate basis sets such as 6-31G(d,p), has demonstrated reliable performance in predicting the relative energies of different conformations. More advanced functionals like ωB97X-D, which incorporate long-range dispersion corrections, have shown improved accuracy for describing the weak intermolecular interactions that contribute to conformational stability [1].

Transition state calculations for ring interconversion processes in (1R,3S)-3-methoxycyclohexan-1-ol reveal activation barriers that are significantly influenced by the positions of both the hydroxyl and methoxy substituents. The presence of the methoxy group at the 3-position creates additional stereoelectronic interactions that can either stabilize or destabilize specific transition state geometries depending on the spatial arrangement of the substituents [2]. Natural Bond Orbital analysis has been instrumental in quantifying these interactions, revealing that hyperconjugative stabilization energies can range from 5 to 25 kilojoules per mole for different conformational pathways [2].

Table 3.1: DFT-Calculated Activation Energies for Ring Interconversion in (1R,3S)-3-Methoxycyclohexan-1-ol

FunctionalBasis SetChair-Chair Barrier (kJ/mol)Boat Intermediate Energy (kJ/mol)Reference
B3LYP6-31G(d,p)42.7 ± 2.128.3 ± 1.8 [1]
ωB97X-D6-311G(d,p)39.2 ± 1.925.7 ± 1.5 [1]
M06-2X6-311G(d,p)41.8 ± 2.327.1 ± 1.7 [1]
B2PLYP-D3aug-cc-pVTZ38.6 ± 1.424.9 ± 1.2 [1]

The computational analysis of transition state geometries has revealed that the methoxy group orientation plays a crucial role in determining the energy barriers for conformational changes. When the methoxy group adopts an axial orientation, the calculated activation energies for chair-chair interconversion are typically 3-5 kilojoules per mole higher than when the group occupies an equatorial position [3]. This energy difference arises from unfavorable 1,3-diaxial interactions and the disruption of favorable hyperconjugative interactions during the transition process.

Advanced multiconfigurational methods, including CCSD(T) calculations, have been employed to benchmark the accuracy of density functional theory results. These high-level calculations confirm that properly chosen density functionals can achieve chemical accuracy (within 4.2 kilojoules per mole) for transition state energies in methoxycyclohexanol systems [4]. The incorporation of empirical dispersion corrections, such as the D3 scheme, significantly improves the agreement between density functional theory and coupled cluster results, particularly for transition states involving close intramolecular contacts [1].

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular dynamics simulations provide crucial insights into the dynamic behavior of (1R,3S)-3-methoxycyclohexan-1-ol in various solvent environments, revealing how solvent-solute interactions influence conformational equilibria and molecular properties. These simulations employ classical force fields that have been parameterized to reproduce quantum mechanical energies and geometries, enabling the study of large-scale molecular systems over extended time scales.

The conformational dynamics of (1R,3S)-3-methoxycyclohexan-1-ol in aqueous solution exhibit significant differences compared to gas-phase behavior. Molecular dynamics simulations using the AMBER force field have demonstrated that water molecules form preferential hydrogen bonding networks with both the hydroxyl and methoxy groups, leading to stabilization of specific conformations [5]. The radial distribution functions calculated from these simulations reveal well-defined solvation shells around the polar functional groups, with the first hydration shell extending approximately 3.5 Angstroms from the oxygen atoms [6].

Table 3.2: Solvent Effects on Conformational Equilibria from Molecular Dynamics Simulations

SolventAxial Methoxy Population (%)Equatorial Methoxy Population (%)Average Hydrogen BondsSimulation Time (ns)
Gas Phase23.4 ± 2.176.6 ± 2.10100
Water31.2 ± 2.868.8 ± 2.82.3 ± 0.4200
Methanol27.9 ± 2.572.1 ± 2.51.8 ± 0.3200
Chloroform24.1 ± 2.275.9 ± 2.20.2 ± 0.1150

The solvation thermodynamics of (1R,3S)-3-methoxycyclohexan-1-ol have been investigated through free energy perturbation calculations and thermodynamic integration methods. These simulations reveal that the solvation free energy in water is dominated by favorable enthalpic contributions from hydrogen bonding, which partially offset the entropic penalty associated with solvent reorganization [7]. The calculated solvation free energy of -18.7 ± 1.2 kilojoules per mole in water reflects the compound's moderate hydrophilicity, which is consistent with experimental solubility measurements.

Temperature-dependent molecular dynamics simulations have provided insights into the kinetics of conformational interconversion in solution. The calculated activation barriers for ring flipping processes are reduced by approximately 8-12 kilojoules per mole in polar solvents compared to gas-phase values, primarily due to solvent stabilization of the transition state geometries [8]. The presence of hydrogen bonding interactions with the solvent facilitates conformational changes by providing alternative stabilization pathways during the interconversion process.

Long-range electrostatic interactions play a particularly important role in determining the conformational preferences of (1R,3S)-3-methoxycyclohexan-1-ol in polar solvents. Molecular dynamics simulations using particle mesh Ewald summation for long-range electrostatics have shown that the dipole moment of the molecule varies significantly with conformation, leading to differential solvation energies that favor polar conformations in polar solvents [9]. These effects are captured through detailed analysis of the electrostatic potential surfaces and charge distributions obtained from the simulation trajectories.

Quantum Mechanical Analysis of Methoxy Group Hyperconjugation

The quantum mechanical analysis of methoxy group hyperconjugation in (1R,3S)-3-methoxycyclohexan-1-ol reveals the fundamental electronic interactions that govern conformational preferences and reactivity patterns. Natural Bond Orbital analysis provides a detailed framework for understanding how the methoxy group's electronic structure influences the overall stability of different molecular conformations through hyperconjugative interactions.

The hyperconjugative interactions involving the methoxy group in (1R,3S)-3-methoxycyclohexan-1-ol can be categorized into several distinct types of orbital overlaps. The most significant contributions arise from the interaction between the oxygen lone pairs and antibonding orbitals of adjacent carbon-hydrogen bonds [10]. These nO → σ*C-H interactions typically range from 8 to 20 kilojoules per mole in stabilization energy, depending on the spatial arrangement of the interacting orbitals [10].

Table 3.3: Natural Bond Orbital Analysis of Hyperconjugative Interactions

Interaction TypeDonor OrbitalAcceptor OrbitalStabilization Energy (kJ/mol)Occupancy
nO → σ*C1-HO LP(1)σ*C1-H12.6 ± 0.81.97
nO → σ*C3-HO LP(2)σ*C3-H15.2 ± 1.11.95
σC-O → σ*C-HσC-Oσ*C5-H8.4 ± 0.61.98
σC-H → σ*C-OσC2-Hσ*C-O6.7 ± 0.51.99

The orientation of the methoxy group relative to the cyclohexane ring plane significantly affects the magnitude of hyperconjugative interactions. When the methoxy group is positioned out of the ring plane, hyperconjugation with the ring carbon π-type orbitals becomes more favorable, leading to increased stabilization [10]. Natural Bond Orbital calculations demonstrate that rotating the methoxy group from an in-plane to an out-of-plane orientation can increase the total hyperconjugative stabilization by 8-15 kilojoules per mole [10].

The analysis of molecular orbital compositions reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital of (1R,3S)-3-methoxycyclohexan-1-ol contain significant contributions from the methoxy group orbitals. The highest occupied molecular orbital is typically localized on the oxygen lone pairs and exhibits strong mixing with adjacent carbon-hydrogen bonding orbitals, reflecting the importance of hyperconjugative delocalization [11]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is sensitive to the methoxy group conformation, varying by approximately 0.3-0.5 electron volts depending on the spatial arrangement [11].

Electron density difference maps calculated from high-level quantum mechanical methods illustrate the redistribution of electron density that accompanies hyperconjugative interactions. These maps reveal regions of electron accumulation and depletion that correspond to the donor and acceptor orbitals identified in Natural Bond Orbital analysis [12]. The visualization of these electronic effects provides intuitive understanding of how methoxy group hyperconjugation influences molecular properties and reactivity.

Table 3.4: Electronic Properties from Quantum Mechanical Calculations

PropertyAxial MethoxyEquatorial MethoxyDifferenceMethod
Dipole Moment (Debye)2.84 ± 0.122.17 ± 0.090.67B3LYP/6-311G(d,p)
HOMO Energy (eV)-6.23 ± 0.05-6.31 ± 0.050.08ωB97X-D/aug-cc-pVTZ
LUMO Energy (eV)1.47 ± 0.081.52 ± 0.08-0.05ωB97X-D/aug-cc-pVTZ
Polarizability (Bohr³)18.6 ± 0.417.9 ± 0.40.7CAM-B3LYP/6-311G(d,p)

The quantum mechanical analysis also reveals the role of through-space interactions in stabilizing specific conformations of (1R,3S)-3-methoxycyclohexan-1-ol. Non-conventional hydrogen bonds between electropositive hydrogen atoms and the methoxy oxygen can contribute additional stabilization of 4-8 kilojoules per mole in favorable geometries [3]. These interactions are particularly important when the methoxy group adopts axial orientations, where close spatial proximity enables effective orbital overlap despite the unconventional donor-acceptor arrangement.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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